molecular formula C11H13F3N2O5 B5049856 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol

2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol

Cat. No. B5049856
M. Wt: 310.23 g/mol
InChI Key: IEEVZAUUXLOGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol, commonly known as NTMT, is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. NTMT is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling pathways.

Mechanism of Action

NTMT acts as a competitive inhibitor of 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol, which is a negative regulator of insulin signaling. 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol dephosphorylates the insulin receptor and downstream signaling molecules, thereby inhibiting insulin signaling. NTMT binds to the catalytic site of 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol and prevents its activity, leading to increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
NTMT has been shown to improve insulin sensitivity and glucose uptake in various cell types, including adipocytes, hepatocytes, and myotubes. Additionally, NTMT has been shown to reduce hepatic glucose production and improve lipid metabolism in animal models of obesity. NTMT has also been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of NTMT as a research tool is its specificity for 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol, which allows for the investigation of 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol-dependent insulin signaling pathways. Additionally, NTMT has been shown to have good cell permeability and stability, making it suitable for in vitro and in vivo experiments. However, one limitation of NTMT is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on NTMT. Firstly, further studies are needed to investigate the long-term effects of NTMT on metabolic parameters and to assess its safety profile. Additionally, the development of more potent and selective 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol inhibitors based on the structure of NTMT may lead to the discovery of new therapeutic agents for metabolic disorders. Finally, the use of NTMT in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.

Synthesis Methods

The synthesis of NTMT involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with formaldehyde and glycolic acid. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and results in the formation of NTMT as a white crystalline solid. The yield of NTMT can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratios.

Scientific Research Applications

NTMT has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol inhibition by NTMT leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells, which can help regulate blood glucose levels. Furthermore, NTMT has been shown to reduce body weight gain and improve lipid metabolism in animal models of obesity.

properties

IUPAC Name

2-(hydroxymethyl)-2-[2-nitro-4-(trifluoromethyl)anilino]propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O5/c12-11(13,14)7-1-2-8(9(3-7)16(20)21)15-10(4-17,5-18)6-19/h1-3,15,17-19H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVZAUUXLOGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(CO)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.